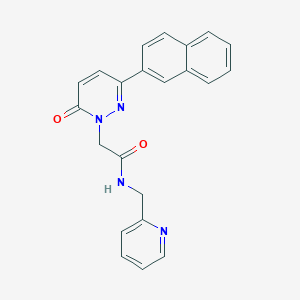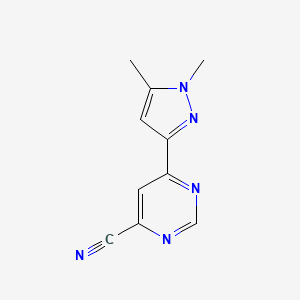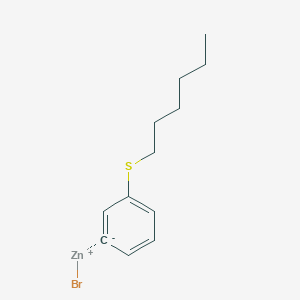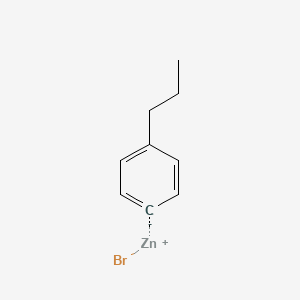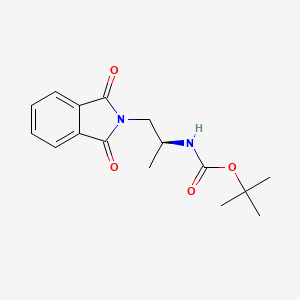
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol or amine to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate and sodium azide remains common, with reaction conditions optimized for higher yields and purity. The process involves careful control of temperature and reaction times to ensure the stability of intermediates and the final product.
化学反応の分析
Types of Reactions: tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis . It allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides and proteins.
Biology and Medicine: The compound is also used in biological and medicinal research for the synthesis of bioactive molecules. Its stability and ease of removal make it ideal for use in the synthesis of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its role as a protecting group is crucial in the large-scale synthesis of complex organic molecules used in various applications.
作用機序
The mechanism of action of tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects amine groups during chemical reactions . The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine group . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
類似化合物との比較
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Carbamic acid esters: A broader class of compounds that includes various carbamates with different alkyl groups.
Uniqueness: tert-Butyl (S)-(1-(1,3-dioxoisoindolin-2-yl)propan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex organic molecules, where selective protection and deprotection of functional groups are required.
特性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-10(17-15(21)22-16(2,3)4)9-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8,10H,9H2,1-4H3,(H,17,21)/t10-/m0/s1 |
InChIキー |
NMERJCWBQHVGAD-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
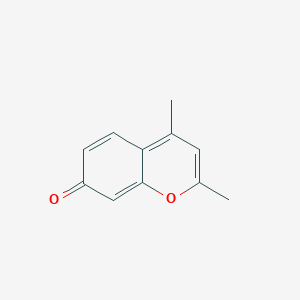
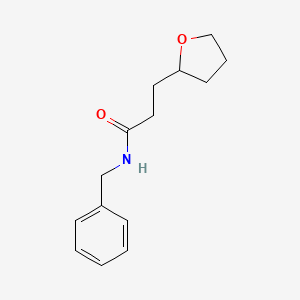
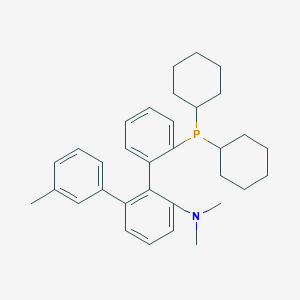
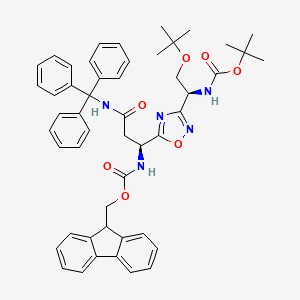
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
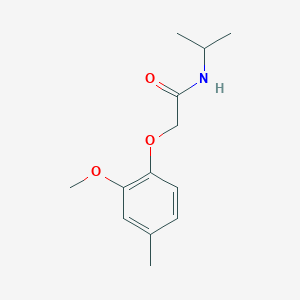
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
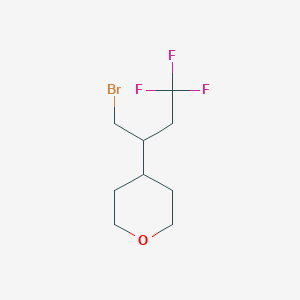
![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
